Ioglunide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPLCHSCOJEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Design Principles of Ioglunide and Its Analogs
Advanced Synthetic Routes to Ioglunide (B1201711) and Related Scaffolds
Detailed synthetic routes for this compound have not been publicly disclosed. General principles of organic synthesis would suggest that its production would involve a series of carefully controlled chemical reactions to assemble the final molecular architecture.
Development of Novel Esterification Techniques for this compound Synthesis
While specific esterification techniques for this compound are unknown, modern organic synthesis employs a variety of methods to form ester bonds. These can range from classic Fischer esterification to milder, more sophisticated methods like Steglich or Mitsunobu esterification, which offer greater control over the reaction conditions and substrate scope. nih.gov The choice of method would depend on the specific structural features of the this compound molecule.
Stereochemical Control in this compound Analog Synthesis
The spatial arrangement of atoms, or stereochemistry, is a critical aspect of medicinal chemistry as it can significantly impact a molecule's biological activity. rijournals.com For the synthesis of this compound analogs with specific three-dimensional structures, chemists might employ strategies such as using chiral starting materials, asymmetric catalysis, or chiral auxiliaries to control the formation of stereocenters. researchgate.netyoutube.com These approaches allow for the selective synthesis of a desired stereoisomer. rijournals.com
Environmentally Conscious Approaches to this compound Chemical Synthesis
Modern pharmaceutical and chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact. ijfmr.comsphinxsai.com For a compound like this compound, this would involve designing a synthetic route that maximizes atom economy, utilizes less hazardous solvents and reagents, and reduces energy consumption. sphinxsai.com The use of catalytic reactions, renewable feedstocks, and designing for degradation are other key aspects of an environmentally conscious synthesis. ijfmr.comrsc.org
Rational Design Strategies for this compound Derivatives in Research
The rational design of derivatives is a common strategy in drug discovery to optimize the properties of a lead compound. This process involves making targeted modifications to the molecular structure to enhance efficacy, selectivity, or pharmacokinetic properties.
Incorporation of Structural Motifs for Specific Biological Probing
To investigate the biological mechanism of action of a compound like this compound, researchers often incorporate specific structural motifs into its derivatives. These motifs can serve as reporter groups (e.g., fluorescent tags) or reactive handles for covalent modification of biological targets. The design of these probes is guided by an understanding of the structure-activity relationship of the parent molecule.
Synthesis of this compound Conjugates for Target Identification Research
Identifying the biological target of a new compound is a crucial step in its development. One approach is to synthesize conjugates of the compound with affinity tags (e.g., biotin) or photoreactive groups. These conjugates can be used in chemical biology experiments, such as affinity chromatography or photo-affinity labeling, to isolate and identify the protein targets with which the compound interacts.
Methodological Advancements in Yield and Purity Optimization for Research-Grade Ioglunidemt.com
Given the absence of any published synthesis of this compound, a discussion of advancements in its yield and purity optimization is not possible. The principles of yield and purity optimization are fundamental in chemical synthesis, aiming to maximize the amount of the desired product and minimize impurities. These processes are highly specific to the chemical structure of the target molecule and the chosen synthetic route.
In a hypothetical context, if this compound were a real compound, research into optimizing its synthesis for research-grade material would typically involve a multi-faceted approach. Scientists would systematically investigate various parameters to enhance both the efficiency of the chemical reactions and the ease of purification.
Hypothetical Areas of Investigation for Yield Optimization:
Reaction Condition Screening: A systematic evaluation of different solvents, temperatures, reaction times, and catalyst systems would be undertaken to identify the optimal conditions for each step of the synthesis.
Reagent Stoichiometry: The molar ratios of reactants would be carefully adjusted to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.
Hypothetical Strategies for Purity Optimization:
Crystallization Studies: If this compound were a solid, extensive experimentation with different solvent systems would be conducted to develop a robust crystallization method for removing impurities.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and flash column chromatography are standard methods for purifying complex organic molecules. The development of an effective chromatographic separation would involve screening various stationary and mobile phases.
Washing and Extraction Procedures: The work-up procedure following each reaction step would be optimized to selectively remove unreacted starting materials, reagents, and byproducts.
Illustrative Data for a Hypothetical Optimization Study:
The following interactive data table represents the kind of detailed research findings that would be generated during a study to optimize the yield and purity of a chemical compound. It is important to reiterate that this data is purely illustrative and does not pertain to any real experiments on "this compound."
| Experiment ID | Key Parameter Varied | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| H-01 | Solvent: Toluene | 12 | 80 | 65 | 92 |
| H-02 | Solvent: Dichloromethane | 12 | 40 | 58 | 89 |
| H-03 | Catalyst: Palladium(II) Acetate | 8 | 80 | 72 | 95 |
| H-04 | Catalyst: Tetrakis(triphenylphosphine)palladium(0) | 8 | 80 | 78 | 97 |
| H-05 | Temperature: 100°C | 6 | 100 | 85 | 98 |
| H-06 | Temperature: 60°C | 18 | 60 | 62 | 94 |
Without any foundational information on the chemical structure or synthesis of this compound, any further discussion would be speculative and not grounded in scientific fact. Should information about this compound become publicly available, a detailed analysis of its synthetic methodologies could be undertaken.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Ioglunide Research
Fundamental Principles of Ioglunide's Structure-Activity Relationships
Identification of Key Structural Determinants for Molecular Interactions
To identify the key structural determinants of a compound like This compound (B1201711) for molecular interactions, researchers would typically investigate features such as:
The core molecular scaffold: The basic ring structure or carbon skeleton.
Pharmacophoric elements: Specific features like hydrogen bond donors and acceptors, charged groups, and hydrophobic regions that are essential for binding to a biological target. youtube.com
Stereochemistry: The spatial arrangement of atoms, as different enantiomers or diastereomers of a molecule can have vastly different biological activities.
Without experimental data or computational studies on this compound, no such determinants can be identified.
Impact of Functional Group Modifications on Research-Relevant Biological Responses
The modification of functional groups is a cornerstone of medicinal chemistry, used to optimize a compound's properties. reachemchemicals.comnih.gov For any given compound, researchers would explore modifications such as:
Halogenation: Introducing atoms like fluorine, chlorine, or bromine can alter a molecule's lipophilicity, metabolic stability, and binding affinity. nih.govmdpi.com
Hydroxylation: Adding hydroxyl (-OH) groups can increase polarity and provide new points for hydrogen bonding. nih.gov
Alkylation/Dealkylation: Modifying the size and nature of alkyl groups can impact steric interactions and hydrophobic binding.
The specific impact of such modifications on the biological responses of this compound remains unknown due to the absence of research.
Computational Approaches to this compound SAR/QSAR Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.orgmdpi.com These models are invaluable in modern drug discovery and environmental science for predicting the properties of new or untested chemicals. wikipedia.org
Development of Predictive Models for Biological Interaction Potency
Developing a predictive QSAR model for a compound series like this compound analogs would involve:
Data Collection: Compiling a dataset of structurally related compounds with experimentally measured biological activity.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors that quantify various aspects of the molecules' structures (e.g., electronic, steric, and hydrophobic properties). mdpi.com
Model Building: Employing statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com
As no such dataset for this compound is available, a predictive model cannot be developed.
In Silico Screening and Design of Novel this compound Analogs for Research Applications
Once a validated QSAR model is established, it can be used for in silico (computer-based) screening. mdpi.combiosolveit.de This process involves:
Virtual Library Screening: Using the model to predict the activity of a large virtual library of compounds, allowing researchers to prioritize which ones to synthesize and test in the lab. mdpi.com
De Novo Design: Designing new molecules from scratch with desired activity profiles based on the insights gained from the SAR and QSAR studies. nih.gov
The design and screening of novel this compound analogs are contingent on the foundational research that is currently unavailable.
Structure-Biodegradability Relationships (SBR) in Environmental Research Contexts
Without any information on the chemical structure of this compound or experimental data on its environmental persistence, its structure-biodegradability relationships cannot be determined.
Research on this compound Remains Undisclosed
Despite extensive searches of scientific literature and databases, no specific information is currently available for the chemical compound "this compound." As a result, a detailed article on its molecular and cellular interaction mechanisms, as requested, cannot be generated at this time.
The outlined sections, which were intended to explore the binding of this compound to biological macromolecules, its modulation of enzymes, its cellular transport and localization, and its impact on molecular signaling pathways, remain unaddressed due to the absence of published research on this particular compound.
General principles of molecular and cellular biology govern the interactions of chemical compounds with living systems. These include the kinetics and thermodynamics of protein-ligand binding, the mechanisms of enzyme inhibition or activation, the processes of transmembrane transport, and the complex cascades of molecular signaling. However, without specific data from in vitro or in vivo studies on this compound, any discussion would be purely speculative and would not meet the criteria of a scientifically accurate and informative article.
It is possible that "this compound" is a novel compound currently under investigation, a compound with a different registered name, or a theoretical molecule that has not yet been synthesized or studied. Until research on this compound is published and made publicly accessible, a comprehensive and factual article on its biochemical and cellular properties cannot be provided.
Molecular and Cellular Interaction Mechanisms of Ioglunide
Modulation of Molecular Signaling Pathways by Ioglunide (B1201711) in Research Models
Effects on Second Messenger Systems and Gene Expression Research
No studies were found that investigated the impact of this compound on intracellular signaling cascades involving second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG). Furthermore, there is no available research on how this compound may influence gene expression at the transcriptional or post-transcriptional level.
Preclinical Research Models and Methodologies in Ioglunide Studies
Design and Selection of Appropriate Animal Models for Ioglunide (B1201711) Research
The selection of appropriate animal models is fundamental to preclinical research for this compound, aiming to recapitulate relevant physiological and pathological conditions to predict human responses. Regulatory guidelines typically recommend toxicology studies in at least two relevant species. americanpharmaceuticalreview.comfda.gov The choice of species is often guided by the pharmacological activity of the compound, favoring species where the drug demonstrates similar activity to that expected in humans. nih.gov For some compounds, particularly biotherapeutics, nonhuman primates may be the only relevant species due to species specificity. nih.gov However, ethical considerations and the principles of the 3Rs (Replacement, Reduction, Refinement) strongly influence model selection, encouraging the use of lower species like rodents whenever scientifically justified. fda.govabpi.org.uk Transgenic or knockout mice engineered to mimic specific human responses can also be valuable alternatives. nih.govabpi.org.uk
Considerations for selecting animal models include scientific criteria such as species-specific responses, as well as animal welfare issues. abpi.org.uk Early in vitro and in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies in multiple species can provide comparative information to aid species selection for toxicology programs. americanpharmaceuticalreview.comabpi.org.uk
Methodologies for Studying this compound's Distribution in Animal Tissues for Research Purposes
Studying the distribution of this compound in animal tissues is a key aspect of preclinical research to understand where the compound travels within the body. Quantitative whole-body autoradiography (QWBA) is a technique that enables rapid quantification of tissue distribution in various animal models. pharmaron.com This method can be complemented by microautoradiography (mARG) for more detailed examination at the intra-organ and cellular levels. pharmaron.com Traditional tissue dissection and analysis ("cut and burn") and histology techniques are also employed. pharmaron.com
These methodologies often utilize radiolabeled compounds, such as those labeled with 14C or 3H, to track the compound's presence and concentration in different tissues over time. pharmaron.comfrontiersin.org QWBA can provide information on the distribution of drug-related material in blood and tissues, identify target organ engagement, and assess sites of accumulation or disposition. pharmaron.com For example, a study on a different compound, [14C]PPI-1011, in rats demonstrated that radioactivity was detectable in all tissues, including the central nervous system, after repeated dosing, and QWBA illustrated accumulation and retention in various tissues. frontiersin.org
Comparative Analysis of Biological Responses Across Different Preclinical Species
Comparative analysis of biological responses across different preclinical species is crucial for assessing the potential translational relevance of findings to humans. While animal models share anatomical and physiological similarities with humans, subtle differences can influence drug responses. qiagenbioinformatics.com Comparing target organ toxicities identified in different species, such as rodents and non-rodents, in both short- and longer-term studies helps to understand species-specific sensitivities and predict potential human outcomes. fda.gov
Studies comparing different contrast media, including this compound, in monkeys have assessed biological responses such as the degree of arachnoid fibrosis after myelography. rsna.org In this specific study, this compound, along with iopamidol (B1672082) and metrizamide, produced no more arachnoid changes than observed in control animals, unlike iocarmate which caused moderate to severe arachnoiditis. rsna.org Such comparative studies in relevant animal models provide insights into the potential biological effects of this compound in a living system. Differences in drug disposition between species, as observed with ethylene (B1197577) glycol in rats and mice, can provide important information for interpreting variations in biological responses like developmental toxicity and nephrotoxic effects. nih.gov
In Vitro and Ex Vivo Research Methodologies for this compound Investigations
In vitro and ex vivo methodologies play a vital role in this compound research, offering controlled environments to investigate cellular and tissue-level interactions without the complexity of a whole organism. In vitro methods involve studies conducted outside a living organism, typically using isolated cells or tissues in a controlled laboratory setting. ijpsr.comemulatebio.com Ex vivo methods utilize tissues or organs that have been excised from an organism for study. ijpsr.comresearchgate.net
Advanced Cell Culture Systems for Studying this compound-Cell Interactions
Advanced cell culture systems are increasingly used to study this compound-cell interactions, providing a platform to investigate mechanisms of action and potential cellular effects. While traditional two-dimensional (2D) cell culture on flat substrates is a foundational tool, advanced systems like three-dimensional (3D) cell cultures and organoids offer a more physiologically relevant environment that better mimics in vivo conditions. mdpi.comnih.gov
These systems allow researchers to gain a high degree of control over the cellular environment, manipulating nutrients, temperature, and other variables to study specific interactions. emulatebio.com Using multiple cell lines in in vitro studies can account for biological diversity and enhance the generalizability of findings. researchgate.net Researchers may use a relevant cell line alongside an unrelated control cell line to distinguish specific effects from background noise and normalize data. researchgate.net Advanced models like organoids, derived from primary tissues, can exhibit typical morphological features of the original tissue and serve as suitable in vitro models for studying compound interactions. nih.gov
Use of Isolated Tissue Preparations for Investigating this compound's Biological Effects
Isolated tissue preparations are valuable ex vivo tools for investigating this compound's biological effects on specific tissues or organs. These preparations maintain the integrity of the tissue for a period, allowing for the study of physiological responses in a controlled environment, free from systemic variables. scireq.comadinstruments.com
Tissue baths, also known as organ chambers, are commonly used systems where excised tissue segments are suspended in a solution under controlled conditions, enabling the measurement of responses like contraction or relaxation upon exposure to a compound. scireq.comadinstruments.com This technique allows for the investigation of how this compound might affect the function of specific tissues. Ex vivo tissue-based models, such as excised intestinal tissue, can also be used to study permeability and absorption, providing better predictions compared to some in vitro estimations by retaining architectural and anatomical properties. researchgate.netnih.gov These studies can help to understand how this compound might be transported across biological barriers.
Ethical Considerations and Regulatory Frameworks in Preclinical Research Model Application
Ethical considerations and adherence to regulatory frameworks are paramount in the application of preclinical research models for this compound studies. Ethical guidelines emphasize responsible research practices, ensuring the safety and welfare of animals used in studies. xybion.comscribbr.com Key ethical principles include minimizing potential for harm and adhering to legal, moral, and ethical standards. xybion.comscribbr.com Institutional Animal Care and Use Committees (IACUCs) provide oversight to ensure compliance with animal regulations. iaea.org
Advanced Analytical and Spectroscopic Characterization Techniques in Ioglunide Research
Chromatographic and Spectroscopic Methods for Ioglunide (B1201711) Analysis in Research
The analysis of this compound in a research setting relies on the separation and detection capabilities of chromatography and the detailed structural insights provided by spectroscopy. ijprajournal.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separation and quantification, while Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable for structural elucidation. ijprajournal.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for assessing the purity and stability of drug substances. lubrizolcdmo.com Its development for this compound research focuses on creating a robust, sensitive, and specific method capable of separating the main compound from any potential impurities or degradation products. lubrizolcdmo.combiomedres.us
The development process for an HPLC method for this compound would systematically optimize various parameters to achieve the desired separation. iosrphr.org A common approach is reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. researchgate.net Key steps and considerations include:
Column Selection: Choosing an appropriate stationary phase, such as a C18 or C8 column, is the first step. The particle size and column dimensions are selected to balance resolution and analysis time. sigmaaldrich.com
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. The composition is adjusted to control the retention time and separation of this compound from other components. iosrphr.org A gradient elution, where the mobile phase composition changes during the run, might be employed to improve the resolution of complex mixtures.
Detector Selection: A UV-Vis detector is commonly used if this compound possesses a suitable chromophore. The detection wavelength is selected at the absorbance maximum of this compound to ensure high sensitivity.
Method Validation: Once developed, the method undergoes validation to confirm its suitability for its intended purpose. iosrphr.org This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. iosrphr.org
Below is an example of typical parameters for an HPLC method developed for a research compound like this compound.
| Parameter | Condition | Purpose |
| Instrument | HPLC System with UV-Vis Detector | To separate and quantify this compound. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | Wavelength for detecting the analyte. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and structure. In this compound research, MS is vital for confirming its molecular weight and for identifying metabolites in biological research samples.
For initial characterization, techniques like Electrospray Ionization (ESI) are commonly used. ESI is a soft ionization method suitable for a wide range of molecules, including large biomolecules, and it generates charged molecules with minimal fragmentation. jchemrev.com This allows for the precise determination of this compound's molecular weight.
When combined with liquid chromatography (LC-MS), the technique can separate this compound from a complex matrix before MS analysis. For metabolite identification, tandem mass spectrometry (MS/MS) is employed. jchemrev.com In this approach:
Ions of the parent drug (precursor ions) are selected in the first mass spectrometer (MS1). jchemrev.com
These selected ions are then fragmented into smaller product ions. jchemrev.com
The resulting fragments are analyzed in a second mass spectrometer (MS2), generating a fragmentation pattern. jchemrev.com
This fragmentation pattern serves as a structural fingerprint. Metabolites are often identified by searching for compounds with expected mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation) that also share a similar fragmentation pattern to the parent this compound molecule.
While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer definitive structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds. tjnpr.org It provides information on the chemical environment of individual atoms.
¹H NMR: Identifies the different types of protons in the this compound molecule and their connectivity to neighboring atoms.
¹³C NMR: Determines the types of carbon atoms present in the molecule. slideshare.net
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced experiments are used to establish correlations between different atoms, allowing researchers to piece together the complete molecular structure and confirm the connectivity of the this compound molecule. tjnpr.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. slideshare.net It measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds (e.g., C=O, O-H, N-H). slideshare.netresearchgate.net The IR spectrum for this compound would be used to confirm the presence of key functional groups predicted by its proposed structure, complementing the more detailed data from NMR and MS.
Methodological Approaches for Impurity Profiling in Research-Grade this compound
Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. researchgate.net For research-grade this compound, this process is essential for ensuring that the observed biological activity is due to the compound itself and not its impurities. biomedres.us Regulatory bodies like the International Council on Harmonisation (ICH) have strict guidelines on the identification and characterization of impurities. kymos.com
Impurities in a new chemical entity like this compound can originate from various sources during the manufacturing process. kymos.com These organic impurities can include starting materials, intermediates, by-products, and reagents. kymos.com
The primary strategy for identifying these synthetic byproducts involves the use of a high-resolution separation technique, typically HPLC, coupled with a highly sensitive and specific detector, such as a mass spectrometer (LC-MS). ijprajournal.com
Detection: An optimized HPLC method is used to separate all potential impurities from the main this compound peak.
Identification: The mass spectrometer provides the molecular weight of each impurity. Tandem MS (MS/MS) can be used to fragment the impurity ions, providing structural clues that help in their identification by comparing fragmentation patterns with the parent drug or by proposing likely structures based on the synthetic route.
Quantification: Once identified, the impurities are quantified, often using the HPLC method with a UV detector, relative to the main this compound peak.
Degradation studies, also known as forced degradation or stress testing, are conducted to understand the intrinsic stability of a molecule. nih.govijpsjournal.com These studies involve subjecting this compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways. lubrizolcdmo.comnih.gov This information is crucial for developing stable formulations and determining appropriate storage conditions. pharmatutor.org
A typical forced degradation study for this compound would expose it to a variety of stress conditions as recommended by ICH guidelines:
| Stress Condition | Typical Parameters | Purpose |
| Acidic Hydrolysis | 0.1 M HCl at elevated temperature | To test stability at low pH. |
| Basic Hydrolysis | 0.1 M NaOH at elevated temperature | To test stability at high pH. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | Solid or solution heated (e.g., 70°C) | To assess the effect of heat on stability. pharmatutor.org |
| Photostability | Exposure to light (ICH specified conditions) | To determine sensitivity to light. ijpsjournal.com |
Samples are taken at various time points and analyzed by a stability-indicating HPLC method. lubrizolcdmo.com The goal is to achieve a target degradation of approximately 10-20%, which is sufficient to detect and identify degradation products without over-stressing the molecule to form irrelevant, secondary degradants. lubrizolcdmo.comnih.gov The degradation products are then characterized using techniques like LC-MS/MS to elucidate the degradation pathways of this compound.
Advanced Imaging Techniques for Studying this compound Distribution in Research Models
The visualization of a compound's distribution within a living organism is crucial for preclinical research. Advanced imaging techniques offer non-invasive, real-time insights into the pharmacokinetics and biodistribution of a novel agent like this compound. dvrphx.comwisdomlib.org These methods are instrumental in understanding how the compound interacts with biological systems, its target engagement, and its clearance pathways. visualsonics.com The primary modalities for such studies include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and optical imaging (fluorescence and bioluminescence). ucdavis.edurevvity.com
Development of In Vivo Animal Imaging Methodologies Using this compound Probes
To study this compound in vivo, it would first need to be modified into an imaging probe. This typically involves labeling the molecule with a signal-emitting component, such as a radionuclide for PET or SPECT, a paramagnetic ion for MRI, or a fluorophore for optical imaging. revvity.com The development of these probes is a meticulous process aimed at ensuring the label does not significantly alter the compound's biological activity. mdpi.com
For instance, a PET probe of this compound would involve incorporating a positron-emitting isotope, such as Carbon-11 or Fluorine-18, into its chemical structure. mdpi.com Researchers would then utilize a small-animal PET scanner to track the probe's location and concentration in research models, like mice or rats, over time. nih.gov This technique provides high-sensitivity quantitative data on the probe's uptake in various organs and tissues. ucdavis.edu
Bioluminescence imaging (BLI) is another powerful technique, where the probe is designed to react with an enzyme (like luciferase) to produce light. nih.govnih.gov If this compound were developed as a "caged" luciferin (B1168401) probe, its interaction with a specific target could release the luciferin, generating a light signal that indicates the compound's site of action. nih.gov
The choice of imaging modality depends on the research question, the required resolution and sensitivity, and the inherent properties of the compound being studied. biocompare.com
| Imaging Modality | Probe Type | Information Gained | Key Considerations |
| PET | Radiolabeled (e.g., ¹⁸F, ¹¹C) | High-sensitivity quantitative biodistribution, target engagement | Requires cyclotron for isotope production; limited spatial resolution |
| SPECT | Radiolabeled (e.g., ⁹⁹ᵐTc, ¹²³I) | Quantitative biodistribution, receptor density | Lower sensitivity than PET; broader availability of isotopes |
| MRI | Paramagnetic contrast agent | High-resolution anatomical localization, changes in tissue properties | Lower sensitivity; requires higher probe concentration |
| Optical Imaging | Fluorescent or bioluminescent | High-throughput screening, surface-level distribution | Limited tissue penetration depth; autofluorescence can be a challenge |
Quantitative Image Analysis Techniques in Preclinical this compound Research
Once images are acquired, quantitative analysis is essential to extract objective and reproducible data. biospective.com This process involves sophisticated software and algorithms to measure signal intensity, volume, and spatial distribution within the images. nih.gov
In the context of preclinical this compound research, quantitative analysis would be used to determine key parameters such as the percentage of the injected dose per gram of tissue (%ID/g) in various organs, tumor-to-background ratios, and the compound's biological half-life. For example, in a PET study, regions of interest (ROIs) would be drawn around specific organs in the images to calculate the average radiotracer concentration within that area. mdpi.com
Advanced techniques like dynamic imaging, where a series of images are taken over time, allow for the creation of time-activity curves. These curves provide detailed pharmacokinetic modeling to understand the rates of uptake and clearance of the this compound probe from different tissues.
Furthermore, the integration of artificial intelligence, particularly deep learning models, is becoming more common for automated image segmentation and analysis. nih.govresearchgate.net These models can be trained to identify and delineate organs or tumors automatically, increasing the throughput and consistency of the analysis. nih.govarxiv.org Such quantitative approaches are critical for making informed decisions during the drug discovery and development process. mdpi.comoraclebio.com
| Analysis Technique | Purpose | Data Output | Application in this compound Research |
| Region of Interest (ROI) Analysis | Quantify signal in specific anatomical areas | Mean/max signal intensity, Standardized Uptake Value (SUV) | Determine uptake of this compound in organs of interest (e.g., tumor, liver, brain) |
| Time-Activity Curve (TAC) Generation | Assess pharmacokinetic profile | Signal intensity over time | Model the uptake, retention, and clearance rates of this compound |
| Image Segmentation | Delineate anatomical structures or lesions | Volume, shape, and texture features | Isolate and analyze this compound accumulation specifically within a tumor versus surrounding healthy tissue |
| Co-registration | Fuse images from different modalities (e.g., PET/CT) | Anatomical context for functional data | Precisely localize the this compound signal within the animal's anatomy |
Research on the Theoretical and Computational Chemistry of this compound Remains Undocumented in Publicly Available Literature
Despite a thorough search for scientific literature, no publicly available research specifically detailing the theoretical and computational chemistry of the compound "this compound" could be identified. Consequently, the creation of an article based on the provided outline focusing on quantum mechanical studies, molecular dynamics simulations, and computational design of this compound is not possible at this time.
The requested article structure included in-depth sections on:
Quantum Mechanical Studies of this compound's Electronic Structure , including applications of Density Functional Theory (DFT) to its reactivity and Ab Initio calculations for molecular orbital analysis.
Molecular Dynamics Simulations and Conformational Analysis of this compound , with a focus on its interactions within biological environments and its conformational landscapes.
Computational Design of this compound-Based Research Tools .
While extensive information exists on these computational chemistry methods themselves, their specific application to this compound has not been documented in the indexed scientific papers and research databases that were accessed. Computational chemistry is a powerful field for investigating molecular properties and behaviors. Techniques like DFT and Ab Initio calculations provide profound insights into the electronic structure of molecules, which governs their reactivity and spectroscopic properties. Molecular dynamics simulations, on the other hand, allow researchers to observe the movement and conformational changes of molecules over time, which is crucial for understanding their interactions with biological targets like proteins and membranes. The computational design of new molecules serves to create novel research tools or therapeutic agents with desired properties.
However, without specific studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and citation-based information. Further research into this compound may be present in proprietary databases or internal research, but it is not accessible through public search engines. Therefore, the detailed analysis as per the user's request cannot be fulfilled.
Theoretical and Computational Chemistry Approaches to Ioglunide
Computational Design of Ioglunide-Based Research Tools
Ligand-Based and Structure-Based Computational Design Methodologies
Ligand-based and structure-based design are two pillars of modern computational drug discovery. Ligand-based methods utilize the knowledge of known active molecules to build models that can predict the activity of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling fall under this category. Structure-based methods, on the other hand, rely on the three-dimensional structure of the biological target to design or screen for molecules that can bind to it effectively, often employing techniques like molecular docking.
Despite the robustness of these methodologies, a search for their specific application to This compound (B1201711) has not yielded any detailed research findings. There are no publicly accessible studies that describe the development of pharmacophore models based on this compound or its analogs, nor are there reports of structure-based design campaigns targeting a specific receptor with this compound as a lead compound.
A virtual drug repurposing study investigating potential inhibitors of the COVID-19 main protease did include this compound in its screening library. The study reported a docking score for this compound against the viral protease, as detailed in the table below. However, this represents a single data point from a broad screening effort rather than a focused computational design study on this compound itself.
| Compound | Docking Score (kcal/mol) | Target Protein |
| This compound | -7.824 | SARS-CoV-2 Main Protease |
Virtual Screening for Novel this compound-Interacting Biological Targets in Research
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In the context of this compound, a comprehensive virtual screening campaign to identify novel biological targets has not been published.
Identifying new targets for existing molecules, a process known as drug repurposing, is a common application of virtual screening. The aforementioned study on COVID-19 inhibitors is an example of such an effort. However, beyond this, there is no evidence in the scientific literature of systematic virtual screening efforts to elucidate new mechanisms of action or therapeutic applications for this compound by identifying its potential interacting partners in the human proteome.
Research Applications and Methodological Utility of Ioglunide
Ioglunide (B1201711) as a Chemical Probe for Biological Research
Chemical probes are small molecules used to study and manipulate biological processes and are essential tools in biomedical science. healthcare-in-europe.com An ideal chemical probe is characterized by its high potency and selectivity for its intended biological target. While this compound was developed as a contrast agent, its molecular framework offers potential for its use as a chemical probe in various research contexts, particularly in receptor binding studies and the investigation of cellular transport mechanisms.
Receptor binding assays are crucial for characterizing receptors and determining the affinity of ligands. nih.gov These studies often utilize radiolabeled ligands to quantify binding to specific receptors. radiopaedia.orgresearchgate.net The development of a chemical probe from the this compound scaffold for receptor binding studies would involve modifying its structure to incorporate a detectable label, such as a radionuclide or a fluorescent tag, without significantly altering its binding characteristics to a potential target.
The non-ionic nature of this compound, which contributes to its low osmolality, is an advantageous feature for a potential receptor probe, as it would be less likely to cause non-specific interactions or cellular stress that could confound binding assay results. drugs.comnih.gov The process of developing such a probe would involve:
Target Identification: Identifying a specific receptor or protein to which a modified this compound molecule could bind with high affinity and selectivity.
Structural Modification: Synthesizing derivatives of this compound that incorporate a reporter group. This could involve the strategic placement of a radiolabel, such as Iodine-125, or a fluorophore.
In Vitro Validation: Conducting competitive binding assays to determine the binding affinity (Ki) and selectivity of the newly synthesized probe against a panel of receptors. rsc.org
The following table outlines the key parameters in the development of a hypothetical this compound-based receptor binding probe:
| Development Stage | Key Parameter | Description |
| Probe Design | Target Selectivity | The probe should exhibit high-affinity binding to the target receptor with minimal off-target interactions. |
| Incorporation of a Label | A radioactive or fluorescent label must be incorporated in a position that does not hinder receptor binding. | |
| Synthesis | Chemical Stability | The synthesized probe must be stable under assay conditions to ensure reliable and reproducible results. |
| Characterization | Binding Affinity (Ki/Kd) | Determined through saturation and competition binding assays to quantify the probe's affinity for the target receptor. rsc.org |
| Specificity | Assessed by testing the probe's binding against a panel of related and unrelated receptors. | |
| Application | Receptor Quantification | Use in saturation binding experiments to determine the density of the target receptor (Bmax) in a given tissue or cell preparation. nih.gov |
| Ligand Screening | Employed in competitive binding assays to screen for and characterize novel unlabeled ligands for the target receptor. |
Understanding how molecules cross cell membranes is a fundamental aspect of cell biology and drug development. The physicochemical properties of this compound, such as its hydrophilicity and molecular size, make it an interesting candidate for studying passive and active transport mechanisms. luc.eduwisc.edu
Research into the cellular permeability of this compound and similar iodinated contrast agents can provide insights into the pathways by which these molecules enter and exit cells. This is particularly relevant for understanding their distribution in tissues and their clearance from the body. wisc.edu Studies in this area could involve:
In Vitro Cell Monolayer Assays: Using cell lines, such as Caco-2, that form tight junctions to model the intestinal barrier and assess the paracellular transport of this compound.
Investigation of Transporter Proteins: Determining if this compound is a substrate for any known uptake or efflux transporters, which would indicate a role for active transport in its cellular disposition. luc.edu
Quantitative Analysis: Employing sensitive analytical techniques to measure the concentration of this compound inside cells and in different tissue compartments.
The table below summarizes potential research methodologies for investigating the cellular transport of this compound:
| Research Method | Objective | Expected Outcome |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess the passive diffusion of this compound across an artificial lipid membrane. | Determination of the intrinsic permeability of this compound, providing a baseline for its ability to cross cell membranes without the aid of transporters. |
| Caco-2 Cell Permeability Assay | To evaluate the transport of this compound across a polarized monolayer of human intestinal epithelial cells. | Measurement of the apparent permeability coefficient (Papp), indicating the potential for oral absorption and the involvement of paracellular transport. |
| Transporter Substrate Assays | To investigate if this compound interacts with specific drug transporters (e.g., OATPs, P-gp). | Identification of specific transporters involved in the uptake or efflux of this compound, elucidating its active transport pathways. |
| Cellular Uptake Studies | To quantify the accumulation of this compound in cultured cells over time. | Characterization of the kinetics of this compound uptake and determination of whether the process is saturable, suggesting carrier-mediated transport. |
Utility of this compound in Advanced Imaging Research Methodologies
The primary application of this compound is in medical imaging, and its utility extends to research methodologies aimed at improving and understanding imaging techniques. The iodine atoms in its structure provide the necessary X-ray attenuation for contrast enhancement. wikipedia.org
Iodinated contrast agents enhance the visibility of anatomical structures and pathologies by increasing the attenuation of X-rays. wikipedia.org Research in this area focuses on understanding how the distribution and concentration of contrast agents at the cellular and tissue levels correlate with the observed contrast enhancement in images. High-resolution imaging techniques can be used to visualize the localization of iodine-containing compounds like this compound within cells and tissues, providing a deeper understanding of the contrast mechanism. healthcare-in-europe.com
The development of new imaging tracers is a multi-step process that begins with identifying a clinical need and a biological target. nih.gov The chemical scaffold of this compound can serve as a starting point for the development of novel, targeted imaging agents for preclinical research. By chemically modifying the this compound molecule, researchers can create derivatives that bind to specific biological targets, such as cell surface receptors or enzymes, allowing for molecular imaging of disease processes.
The key stages in the development of a novel imaging tracer from a lead compound like this compound are outlined below:
| Development Phase | Description |
| 1. Target Identification | A specific biological marker or process relevant to a disease of interest is chosen as the target for the imaging tracer. |
| 2. Lead Compound Modification | The this compound structure is chemically altered to introduce a targeting moiety that will bind to the identified biological target. This may involve adding a peptide, antibody fragment, or small molecule with known affinity for the target. nih.gov |
| 3. Radiolabeling | For nuclear imaging techniques like PET or SPECT, a suitable radioisotope (e.g., Iodine-123, Iodine-124, or Fluorine-18) is incorporated into the modified this compound structure. |
| 4. Preclinical Evaluation | The new tracer is evaluated in vitro for its binding affinity and specificity and in vivo in animal models of the disease to assess its biodistribution, pharmacokinetics, and imaging efficacy. nih.gov |
| 5. Dosimetry and Toxicology | Studies are conducted to determine the radiation dose to various organs and to assess the potential toxicity of the new tracer before it can be considered for human studies. nih.gov |
Future Research Directions and Emerging Avenues for Ioglunide Studies
Exploration of Underexplored Biological Interactions in Research Models
While ioglunide (B1201711) is known for its radio-opacity, a comprehensive understanding of its interactions with biological systems at the molecular and cellular levels remains an area ripe for investigation. Future research could focus on elucidating these interactions using a variety of in vivo and in vitro models.
In Vivo Research Models: Advanced in vivo models can provide a more nuanced understanding of this compound's biological effects. While initial animal studies focused on neurotoxicity, contemporary models could explore more subtle or long-term interactions. nih.gov For instance, transgenic mouse models of neurodegenerative diseases could be used to investigate whether this compound has any impact on disease progression or specific pathological markers. Furthermore, the use of sophisticated imaging techniques in conjunction with this compound administration in animal models could reveal more about its biodistribution and potential off-target effects.
Cell-Based Assays: At the cellular level, high-throughput screening assays could be employed to identify novel protein targets of this compound. A deeper investigation into its effects on cellular processes such as apoptosis, cell signaling pathways, and blood-brain barrier integrity could provide valuable insights. Understanding these interactions is crucial, as even subtle biological effects can have significant implications for its application in sensitive environments like the central nervous system.
Table 1: Potential In Vivo and In Vitro Models for this compound Research
| Model Type | Specific Example | Research Question |
|---|---|---|
| In Vivo | Transgenic mouse model of Alzheimer's disease | Does this compound interact with amyloid plaques or affect neuronal function? |
| Rat model of spinal cord injury | How does this compound affect the inflammatory response and tissue repair at the injury site? | |
| In Vitro | Human brain organoids | What are the direct effects of this compound on human neural cell development and function? |
Integration of this compound Research with Artificial Intelligence and Machine Learning Approaches
AI-Enhanced Imaging Analysis: AI algorithms, particularly deep learning models, can be trained to analyze images from myelography and cisternography studies that utilize this compound. researchgate.net This could lead to the development of automated systems for detecting subtle abnormalities that may be missed by the human eye. Furthermore, AI could be used to quantify the distribution and clearance of this compound from the cerebrospinal fluid, providing more precise pharmacokinetic data.
Predictive Modeling and Drug Design: Machine learning models could be developed to predict the biological activities and potential off-target effects of this compound and its hypothetical analogs. By analyzing the chemical structure of this compound, these models could identify key molecular features that contribute to its desirable properties, such as low neurotoxicity. This information could then be used to guide the design of new this compound analogs with enhanced research utility. cmu.edu For instance, an AI-driven approach could help in designing contrast agents with improved signal-to-noise ratios. cmu.edu
Development of Advanced In Vitro and Ex Vivo Research Models for this compound Studies
Traditional two-dimensional cell cultures often fail to replicate the complexity of in vivo environments. The development of more physiologically relevant in vitro and ex vivo models is crucial for advancing our understanding of this compound's biological interactions.
Organoid and Spheroid Cultures: Three-dimensional (3D) organoid and spheroid cultures that mimic the structure and function of human tissues, such as brain or spinal cord organoids, could provide a more accurate platform for studying the effects of this compound on neural cells. championsoncology.com These models can be used to assess the compound's impact on cell viability, differentiation, and electrical activity in a more realistic setting.
Organs-on-a-Chip Technology: Microfluidic "organs-on-a-chip" devices can be used to create dynamic in vitro models of human tissues and organs. A "blood-brain barrier-on-a-chip" model, for example, could be used to study the transport of this compound across this critical barrier and to assess its potential for causing disruption. These models offer a higher level of control over experimental conditions and can provide real-time data on cellular responses.
Novel Synthetic Strategies for this compound Analogs with Enhanced Research Utility
The synthesis of this compound analogs with modified properties could significantly expand its utility as a research tool. Novel synthetic strategies can be employed to create derivatives with enhanced features, such as improved biocompatibility, targeted delivery, or multimodal imaging capabilities.
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the chemical structure of this compound can be made to explore structure-activity relationships. mdpi.com For example, altering the side chains on the iodinated benzene (B151609) ring could influence the compound's solubility, viscosity, and biological interactions. The synthesis and evaluation of a library of such analogs could lead to the identification of compounds with superior properties.
Functionalized Analogs for Targeted Imaging: this compound could be chemically modified to incorporate targeting moieties, such as antibodies or peptides, that direct the contrast agent to specific cell types or pathological tissues. This would enable more precise imaging and could open up new diagnostic applications. Additionally, this compound could be functionalized with fluorescent tags or other imaging reporters to create multimodal contrast agents that can be detected by more than one imaging modality.
Table 2: Hypothetical this compound Analogs and Their Potential Research Applications
| Analog Type | Modification | Potential Research Application |
|---|---|---|
| Targeted Analog | Conjugation with a tumor-specific antibody | Imaging of spinal cord tumors |
| Theranostic Analog | Incorporation of a therapeutic payload | Combined imaging and drug delivery to the central nervous system |
| Biocompatible Analog | Addition of polyethylene (B3416737) glycol (PEG) chains | Reduced immunogenicity and longer circulation time |
Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Science
The complexity of modern biomedical research necessitates a collaborative and interdisciplinary approach. ijsat.orgnih.gov Advancing our understanding of this compound and developing its future applications will require the combined expertise of chemists, biologists, radiologists, and computational scientists.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the development and translation of new this compound-based research tools and diagnostic agents. dndi.org Academic labs can provide expertise in basic science and novel model systems, while industry partners can offer resources for large-scale synthesis, formulation, and preclinical testing.
Cross-Disciplinary Research Teams: The formation of research teams that include experts from diverse fields is essential for tackling the multifaceted challenges of this compound research. For instance, a team comprising a synthetic chemist to design and create novel analogs, a cell biologist to evaluate their effects in advanced in vitro models, and a radiologist to assess their imaging properties in vivo would be well-equipped to drive innovation in this area. dvrphx.comdvrphx.com Such interdisciplinary efforts are crucial for bridging the gap between basic research and clinical application. nih.gov
Q & A
What foundational steps should be taken to formulate a research question on Ioglunide’s mechanism of action?
- Methodological Answer : Begin by defining the scope using the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the inquiry . For example:
- Population: Specific cell lines or animal models.
- Intervention: Dose-dependent effects of this compound.
- Outcome: Molecular targets (e.g., enzyme inhibition).
Ensure the question is focused (avoids broad descriptors like "study all effects"), complex (requires multi-omics analysis), and researchable (feasible with available tools) . Validate relevance by aligning with gaps in existing literature, such as unresolved pharmacokinetic properties .
Q. How can researchers ensure methodological rigor in preliminary studies of this compound’s chemical stability?
- Methodological Answer : Adopt a controlled experimental design with clearly defined variables:
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Apply principal contradiction analysis to identify the dominant factor influencing discrepancies . For instance:
- If in vitro data shows high efficacy but in vivo results are poor, evaluate bioavailability (e.g., plasma concentration assays) as the principal aspect.
Use statistical reconciliation (e.g., Bland-Altman plots or meta-analysis) to quantify variability between datasets . Adjust experimental models (e.g., 3D cell cultures or humanized animal models) to bridge translational gaps .
Q. How should multi-omics data integration be approached to study this compound’s polypharmacological effects?
- Methodological Answer : Develop a hypothesis-driven workflow :
Transcriptomics : Identify differentially expressed genes post-Ioglunide exposure.
Proteomics : Validate target engagement via affinity purification mass spectrometry.
Metabolomics : Map metabolic pathway perturbations (e.g., LC-MS/MS profiling).
Use systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) to integrate datasets. Address noise by applying dimensionality reduction techniques (PCA or PLS-DA) and cross-validate findings with orthogonal assays (e.g., CRISPR knockdowns) .
Q. How can researchers optimize experimental designs to assess this compound’s off-target effects while maintaining statistical power?
- Methodological Answer : Implement a tiered screening approach :
- Primary screen: High-throughput assays (e.g., kinase profiling panels).
- Secondary screen: Dose-response curves for hit validation.
- Tertiary analysis: Structural modeling (e.g., molecular docking) to predict binding affinities.
Calculate sample size using power analysis (α=0.05, β=0.2) and include negative controls (e.g., vehicle-treated cohorts) to minimize false positives. Use Bonferroni correction for multiple comparisons .
Data Contradiction and Validation
Q. What frameworks are recommended for validating conflicting reports on this compound’s toxicity thresholds?
- Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines) to aggregate toxicity data. Perform sensitivity analysis to assess the impact of outlier studies. Validate findings via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
